4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt is a chemical compound known for its herbicidal properties. It is commonly used in agriculture to control a wide range of broadleaf weeds. The compound is a derivative of picolinic acid and is known for its high solubility in water, making it effective for use in various formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and amination processes. The reaction is carried out in reactors designed to handle corrosive chemicals and high temperatures. The final product is then purified and converted into its monosodium salt form for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the carboxylic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxylic acids and their derivatives. These products can have different herbicidal or chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals
Wirkmechanismus
The compound acts as an “auxin mimic” or synthetic auxin. It mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized growth in susceptible plants, leading to their death. This mechanism involves the disruption of normal cellular processes and pathways regulated by auxin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-
- Picolinic acid, 4-amino-3,5,6-trichloro-
- 3,5,6-Trichloro-4-aminopicolinic acid
- 4-Amino-3,5,6-trichloropicolinic acid .
Uniqueness
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt is unique due to its high solubility in water and its effectiveness as a herbicide. Its ability to form water-soluble salts makes it versatile for various agricultural applications .
Eigenschaften
CAS-Nummer |
50655-56-6 |
---|---|
Molekularformel |
C6H2Cl3N2NaO2 |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
sodium;4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C6H3Cl3N2O2.Na/c7-1-3(10)2(8)5(9)11-4(1)6(12)13;/h(H2,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ICSRCNCNVYOEBO-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.